molecular formula C6H14O6S2 B562967 Busulfan-d8 CAS No. 116653-28-2

Busulfan-d8

Cat. No. B562967
M. Wt: 254.341
InChI Key: COVZYZSDYWQREU-SQUIKQQTSA-N
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Description

Busulfan-d8 is a deuterium-labeled version of Busulfan . Busulfan is a potent alkylating antineoplastic agent, which means it is used in the treatment of cancer. It works by causing DNA damage through cross-linking DNAs and DNA and proteins . It also inhibits thioredoxin reductase and induces apoptosis .


Synthesis Analysis

Busulfan-d8 is synthesized from Busulfan . The synthesis process involves the use of high-performance liquid chromatography with tandem mass spectrometry for rapid, specific, and sensitive analysis of busulfan in human plasma . Busulfan-d8 is used as an internal standard in this process .


Molecular Structure Analysis

The molecular weight of Busulfan-d8 is 254.35 and its molecular formula is C6H6D8O6S2 . It appears as a solid, white to off-white in color .


Chemical Reactions Analysis

Busulfan-d8, like Busulfan, is an alkylating agent. It causes DNA damage by cross-linking DNAs and DNA and proteins . It also inhibits thioredoxin reductase .


Physical And Chemical Properties Analysis

Busulfan-d8 is a white crystalline material with melting points in the range of 106–107°C . It is a polar compound with poor UV absorbency and not directly amenable to HPLC-UV analysis .

Scientific Research Applications

1. Therapeutic Drug Monitoring in Hematopoietic Stem Cell Transplantation

Busulfan is commonly used in combination with other drugs for myeloablative conditioning before hematopoietic stem cell transplantation (HSCT). The narrow therapeutic range of Busulfan necessitates precise dose optimization to avoid toxic side effects or graft rejection. Deuterated Busulfan (Busulfan-d8) serves as an internal standard in various analytical methods, notably liquid chromatography-tandem mass spectrometry (LC-MS/MS), for accurate quantification of Busulfan levels in plasma. This aids in targeted dose adjustment and therapeutic monitoring in HSCT patients (Desire et al., 2013); (Deng et al., 2016).

2. Development of Rapid and Sensitive Analytical Methods

The development of rapid, specific, and sensitive methods for quantifying Busulfan in human plasma is crucial for efficient therapeutic drug monitoring. Busulfan-d8 is employed as an internal standard in LC-MS/MS methodologies to enhance the accuracy and precision of Busulfan measurement. These methods are characterized by their short run times and high sensitivity, making them well-suited for clinical settings and pharmacokinetic studies (Nadella et al., 2016); (Chen et al., 2009).

3. Clinical Applications and Pharmacokinetics

Busulfan-d8 is instrumental in studies exploring the pharmacokinetics and dynamics of Busulfan in clinical settings. Its role as an internal standard helps in understanding the drug's behavior in the human body, contributing to better patient management and treatment outcomes. This includes studies on its absorption, distribution, metabolism, and excretion, which are essential for optimizing dosing regimens and minimizing adverse effects (French et al., 2014); (Villena-Ortiz et al., 2022).

Safety And Hazards

Busulfan-d8 is toxic if swallowed and fatal in contact with skin or if inhaled . It may cause cancer and may damage fertility . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wash hands thoroughly after handling .

Future Directions

Future research could focus on predicting the presence and mechanism of Busulfan drug-drug interactions in hematopoietic stem cell transplantation using pharmacokinetic interaction network–based molecular structure similarity and network pharmacology .

properties

IUPAC Name

(1,1,2,2,3,3,4,4-octadeuterio-4-methylsulfonyloxybutyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6S2/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-6H2,1-2H3/i3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVZYZSDYWQREU-SQUIKQQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])OS(=O)(=O)C)C([2H])([2H])OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661835
Record name (~2~H_8_)Butane-1,4-diyl dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Busulfan-d8

CAS RN

116653-28-2
Record name (~2~H_8_)Butane-1,4-diyl dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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